N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Description
N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS: 338761-44-7) is a spirocyclic compound with the molecular formula C₁₉H₂₃N₅O₂ and a molar mass of 353.42 g/mol . Its structure features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2-pyrimidinyl group at position 8 and a 4-methylphenyl carboxamide at position 3.
Properties
IUPAC Name |
N-(4-methylphenyl)-8-pyrimidin-2-yl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-15-3-5-16(6-4-15)22-18(25)24-13-14-26-19(24)7-11-23(12-8-19)17-20-9-2-10-21-17/h2-6,9-10H,7-8,11-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHJINCTAEEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCOC23CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic uses based on current research findings.
Chemical Structure
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes nitrogen atoms within its rings. The presence of the 4-methylphenyl and pyrimidinyl substituents is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The synthetic pathway often utilizes starting materials that allow for the introduction of the methyl and pyrimidine groups at specific positions to enhance biological activity.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of compounds related to the diazaspiro framework. For instance, derivatives with similar structures have shown promising results in both in vitro and in vivo models of epilepsy, particularly using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The compound's effectiveness can be attributed to its ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .
Anticancer Properties
The 1,3,4-thiadiazole moiety present in some derivatives has been associated with anticancer activity. Compounds featuring this scaffold have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While specific data on this compound is limited, its structural similarity to known anticancer agents suggests potential efficacy.
Anti-inflammatory Effects
Research indicates that compounds containing similar diazaspiro structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups such as methyl enhances anticonvulsant activity.
- Ring Modifications : Alterations in the spirocyclic structure can significantly impact pharmacological profiles, suggesting that fine-tuning these features may lead to improved therapeutic agents .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various diazaspiro compounds, those with similar structural features showed up to 85% inhibition in seizure models at specific dosages, indicating a strong potential for this compound to exhibit similar effects .
- Cytotoxicity Against Cancer Cells : A related compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range, suggesting that further investigation into this compound's anticancer properties could yield promising results .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Core Scaffold Variations: The target compound’s 1-oxa-4,8-diazaspiro[4.5]decane core differs from analogs like 1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) and 8-azaspiro[4.5]decane-7,9-dione (Buspirone HCl) .
Substituent Effects :
- Pyrimidinyl Groups : Present in both the target compound and Buspirone HCl, pyrimidine is a common pharmacophore in kinase inhibitors and CNS drugs .
- Halogenation : Fluorine and chlorine in EP 4374877 A2 and CAS 338963-08-9 improve metabolic stability and target affinity .
- Carboxamide vs. Dione : The target’s carboxamide group offers flexibility for hydrogen bonding, while dione moieties (e.g., Compound 13) may stabilize protein interactions .
Pharmacokinetic Implications :
Research Findings and Trends
- Spirocyclic Diversity : Spiro scaffolds are leveraged for conformational restriction, improving target selectivity. For example, Buspirone’s anxiolytic activity is attributed to serotonin receptor modulation via its spiro core .
- Pyrimidine Derivatives : Pyrimidine-containing compounds (e.g., the target and EP 4374877 A2) are frequently explored in kinase inhibitor development due to their ATP-binding site compatibility .
- Halogenation Strategies : Fluorine and chlorine in analogs like EP 4374877 A2 and CAS 338963-08-9 are linked to enhanced potency and pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
